molecular formula C13H23NO4 B1289773 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine CAS No. 203662-52-6

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine

Cat. No.: B1289773
CAS No.: 203662-52-6
M. Wt: 257.33 g/mol
InChI Key: UKPQAGHIODTKFO-UHFFFAOYSA-N
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Description

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxirane (epoxide) ring, and a hydroxyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

    Protection of Piperidine: The piperidine is first protected by reacting it with tert-butyl chloroformate to form 1-Boc-piperidine.

    Formation of Oxirane Ring: The next step involves the introduction of the oxirane ring. This can be achieved by reacting 1-Boc-piperidine with an appropriate epoxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).

    Hydroxylation: Finally, the hydroxyl group is introduced by a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The oxirane ring can be reduced to form a diol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving piperidine derivatives.

    Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine can be compared with other similar compounds such as:

    1-Boc-4-(chloromethyl)-4-hydroxypiperidine: This compound has a chloromethyl group instead of an oxirane ring, making it less reactive in nucleophilic substitution reactions.

    1-Boc-4-(hydroxymethyl)-4-hydroxypiperidine:

    1-Boc-4-(oxiran-2-ylmethyl)piperidine: This compound lacks the hydroxyl group, which affects its solubility and reactivity in certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(oxiran-2-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-6-4-13(16,5-7-14)8-10-9-17-10/h10,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPQAGHIODTKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150173
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203662-52-6
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203662-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.115 g of 4-allyl-1-(tert-butoxycarbonyl)piperidin-4-ol in dichloromethane (100 ml) were added 7.07 g of 3-chloroperbenzoic acid and 2.87 g of sodium hydrogencarbonate and the resulting mixture was heated under reflux for 24 hours. To the reaction mixture were added ethyl acetate and an aqueous solution of sodium metabisulfite and the resulting mixture was stirred for 1 hour. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluted with dichloromethane/ethyl acetate) to thereby give 1.43 g of the title compound as a colorless solid.
Quantity
4.115 g
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7.07 g
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2.87 g
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-allyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (3.1 g, 12.8 mmol, prepared according to J. Comb. Chem. 2002, 4, 125) in DCM and 0.3 M phosphate buffer (pH 8, 150 mL) was treated with mCPBA (3.5 g, 1.1 eq, 70%) and the mixture vigorously stirred at rt overnight. Further 3.5 g of mCPBA were added. After a total of 24 h, the phases were separated, the org. phase dried over MgSO4 and concentrated. CC (hex/EA 2:1 to 1:1 to EA) gave the desired intermediate as colourless oil (0.88 g, 26%).
Quantity
3.1 g
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3.5 g
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150 mL
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3.5 g
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